Cas no 2680668-66-8 ((1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid)

(1r,3r)-1-{(Benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a trifluoromethyl group and a benzyloxycarbonyl-protected amine. Its stereospecific (1r,3r) configuration ensures precise structural control, making it valuable for chiral synthesis and pharmaceutical intermediates. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxy and carboxylic acid functionalities provide versatile reactivity for further derivatization. The benzyloxycarbonyl (Cbz) protecting group allows selective deprotection under mild conditions, facilitating downstream modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance of rigidity and functional group diversity for targeted applications.
(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid structure
2680668-66-8 structure
商品名:(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
CAS番号:2680668-66-8
MF:C14H14F3NO5
メガワット:333.259874820709
CID:5620849
PubChem ID:165924693

(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28296000
    • 1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • 2680668-66-8
    • (1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • (1s,3s)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • 2680893-81-4
    • EN300-28295998
    • 2680686-59-1
    • EN300-28295999
    • (1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
    • インチ: 1S/C14H14F3NO5/c15-14(16,17)13(22)7-12(8-13,10(19)20)18-11(21)23-6-9-4-2-1-3-5-9/h1-5,22H,6-8H2,(H,18,21)(H,19,20)
    • InChIKey: MUXHPTQDIPFCOQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(CC(C(=O)O)(C1)NC(=O)OCC1C=CC=CC=1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 333.08240703g/mol
  • どういたいしつりょう: 333.08240703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 468
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 95.9Ų

(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295999-5.0g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
5.0g
$4722.0 2025-03-19
Enamine
EN300-28295999-0.05g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
0.05g
$1368.0 2025-03-19
Enamine
EN300-28295999-10.0g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
10.0g
$7004.0 2025-03-19
Enamine
EN300-28295999-5g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8
5g
$4722.0 2023-09-07
Enamine
EN300-28295999-1g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8
1g
$1629.0 2023-09-07
Enamine
EN300-28295999-10g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8
10g
$7004.0 2023-09-07
Enamine
EN300-28295999-0.5g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
0.5g
$1563.0 2025-03-19
Enamine
EN300-28295999-1.0g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
1.0g
$1629.0 2025-03-19
Enamine
EN300-28295999-2.5g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
2.5g
$3191.0 2025-03-19
Enamine
EN300-28295999-0.1g
(1r,3r)-1-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
2680668-66-8 95.0%
0.1g
$1433.0 2025-03-19

(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 関連文献

(1r,3r)-1-{(benzyloxy)carbonylamino}-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acidに関する追加情報

The Synthesis, Properties, and Applications of (1R,3R)-1-{(Benzyloxy)Carbonylamino}-3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylic Acid (CAS No. 2680668-66-8)

The compound (1R,3R)-1-{(Benzyloxy)Carbonylamino}-3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylic Acid, identified by the CAS number 2680668-66-8, is a highly specialized organic molecule with significant potential in pharmaceutical research and development. This compound belongs to the class of amino acids derivatives, characterized by its unique stereochemistry and functional groups. The molecule features a cyclobutane ring system with a trifluoromethyl group at position 3 and a benzyloxycarbonyl (Cbz) protecting group at position 1. These structural elements contribute to its intriguing chemical properties and make it a valuable tool in medicinal chemistry.

The synthesis of this compound involves a series of carefully designed reactions that ensure the preservation of stereochemistry at the chiral centers. The benzyloxycarbonyl group serves as a protective group for the amino functionality during the synthesis process, allowing for precise control over the reactivity of the molecule. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound, which is crucial for its application in drug discovery.

One of the most notable features of this compound is its ability to participate in various bioconjugation reactions due to its hydroxyl and carboxylic acid functionalities. These groups can be modified to create bioactive molecules with enhanced pharmacokinetic profiles. For instance, the hydroxyl group can be converted into an ester or ether linkage, while the carboxylic acid can be activated as an amide or ester for further functionalization.

Recent studies have highlighted the potential of this compound as a building block in peptide synthesis. Its trifluoromethyl group introduces electronic effects that can modulate the activity of bioactive peptides, making it an attractive candidate for developing novel therapeutics. Additionally, the benzyloxycarbonyl group provides an opportunity for site-specific modifications, enabling researchers to explore diverse chemical space efficiently.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in various chromatographic techniques during purification processes.

The application of this compound extends beyond traditional pharmaceutical research into areas such as materials science and biotechnology. For example, its cyclobutane ring system has been shown to exhibit unique mechanical properties when incorporated into polymer networks, suggesting potential applications in advanced materials development.

Moreover, recent computational studies have provided insights into the molecular interactions that govern its stability and reactivity. These studies have revealed that the trifluoromethyl group plays a significant role in stabilizing certain conformations of the molecule through electronic effects and steric hindrance.

In conclusion, (1R,3R)-1-{(Benzyloxy)Carbonylamino}-3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylic Acid represents a versatile platform for exploring novel chemical entities with potential therapeutic applications. Its unique structure and functional groups make it an invaluable tool in modern medicinal chemistry research.

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